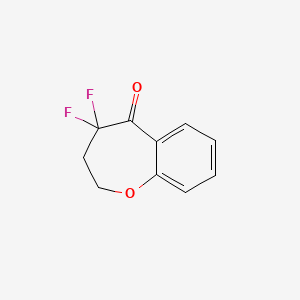

4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

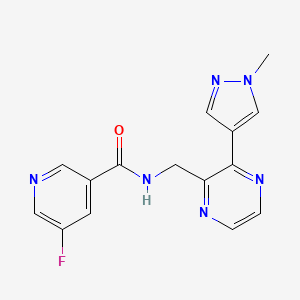

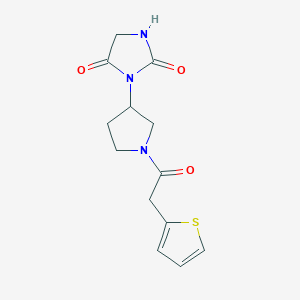

“4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one” is an organic compound . It belongs to the class of organic compounds known as benzoxepines, which are organic compounds containing a benzene ring fused to an oxepine ring (an unsaturated seven-membered heterocycle with one oxygen atom replacing a carbon atom) .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Researchers have developed innovative synthetic routes to create various derivatives of benzoxepin compounds. For example, Synthesis and Solution Structure of 1H‐Benzo‐1,5‐diazepine Derivatives revealed the reaction of perfluorinated 3,5-dioxoesters with 1,2-diaminobenzenes leading to the formation of 1H-benzo-1,5-diazepine derivatives with perfluorinated side chains. This study highlights the complex tautomerism and isomerization of these compounds, providing insights into their structural diversity and potential applications (Desens et al., 2016).

Syntheses of Novel Series Benzo [1,5] oxazepin-4-one-based Compounds from 1,5-difluoro-2,4-dinitrobenzene (DFDNB) showcases the effective synthesis of novel benzo oxazepin-4-one skeleton compounds and their derivatives under mild conditions. This work is instrumental in constructing molecular libraries for therapeutic applications, indicating the versatility of benzoxepin derivatives in medicinal chemistry (Wang et al., 2008).

Applications in Drug Discovery and Material Science

One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines demonstrates a multibond-forming process that enables the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines. This process facilitates access to pharmacologically active benzoxepine scaffolds, underscoring the potential of these compounds in drug discovery (Calder et al., 2015).

A continuous-flow synthesis of 1,4-benzodiazepin-5-ones , a privileged scaffold for drug discovery, presents an efficient gram-scale continuous-flow protocol for synthesizing 3,4-dihydro-5H-benzo[e][1,4]diazepin-5-ones. This high-yielding approach does not require purification steps, making it advantageous for generating compound libraries for drug development (Viviano et al., 2015).

The development of A new soluble neutral state black electrochromic copolymer via a donor-acceptor approach illustrates the synthesis of electrochromic materials with potential applications in smart windows and displays. This study emphasizes the role of benzoxepin derivatives in material science, offering new avenues for the development of advanced materials (İçli et al., 2010).

Propiedades

IUPAC Name |

4,4-difluoro-2,3-dihydro-1-benzoxepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-10(12)5-6-14-8-4-2-1-3-7(8)9(10)13/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNQJAUXFMXTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(=O)C1(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2781354.png)

![N-[(4-fluorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2781360.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2781365.png)

![2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B2781371.png)

![N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2781377.png)